molecular formula C13H9F2N3OS B12624991 5-(2,3-Difluorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol

5-(2,3-Difluorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol

Cat. No.: B12624991
M. Wt: 293.29 g/mol
InChI Key: RIMAAEDLNWTTDK-UHFFFAOYSA-N
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Description

5-(2,3-Difluorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a difluorophenyl group, and a furan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Difluorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable difluorobenzene derivative.

    Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through a Friedel-Crafts alkylation reaction using furan and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-(2,3-Difluorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The difluorophenyl and furan-2-ylmethyl groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Difluorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol
  • 5-(2,3-Dichlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol
  • 5-(2,3-Difluorophenyl)-4-(thiophen-2-ylmethyl)-1,2,4-triazole-3-thiol

Uniqueness

5-(2,3-Difluorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both difluorophenyl and furan-2-ylmethyl groups can enhance its reactivity and binding interactions, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H9F2N3OS

Molecular Weight

293.29 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H9F2N3OS/c14-10-5-1-4-9(11(10)15)12-16-17-13(20)18(12)7-8-3-2-6-19-8/h1-6H,7H2,(H,17,20)

InChI Key

RIMAAEDLNWTTDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NNC(=S)N2CC3=CC=CO3

Origin of Product

United States

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